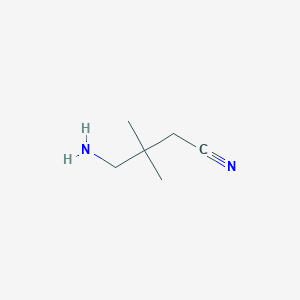
4-Amino-3,3-dimethylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,3-dimethylbutanenitrile is a chemical compound with the molecular formula C6H12N2 and a molecular weight of 112.17 . It is also known by the synonym Butanenitrile .
Molecular Structure Analysis
The molecular structure of this compound consists of six carbon atoms, twelve hydrogen atoms, and two nitrogen atoms . Unfortunately, the specific structural details or 3D model of this compound are not provided in the search results.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 203.0±23.0 °C . The density is predicted to be 0.899±0.06 g/cm3 . The pKa value is predicted to be 9.01±0.15 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : A study by Elkholy & Morsy (2006) explores the synthesis of 5, 6, 7, 8-tetrahydropyrimido[4, 5-b]-quinoline derivatives, starting from compounds structurally related to 4-Amino-3,3-dimethylbutanenitrile. These derivatives have shown antimicrobial activity, highlighting their potential in drug development and the synthesis of bioactive molecules Elkholy & Morsy, 2006.
Charge Transfer Complex Formation
- Spectrophotometric Determination of Amino Heterocyclic Donors : The interaction between amino heterocyclic donors and acceptors was investigated, demonstrating the importance of these compounds in developing analytical methods for detecting and quantifying chemical substances Al-Attas et al., 2009.
Photophysics and Photochemistry
- Study on Photoinduced Intramolecular Charge Transfer : Research by Rappoport & Furche (2004) on 4-(dimethyl)aminobenzonitrile, a compound with structural similarities to this compound, provides insights into the photophysics and photochemistry of photoinduced intramolecular charge transfer processes. This study is pivotal for understanding the dual fluorescence phenomenon in polar solvents, with implications for designing molecular probes and sensors Rappoport & Furche, 2004.
Protein-Protein Interactions
- A Versatile Amino Acid Analogue for Studying Dynamic Protein Interactions : A study by Loving & Imperiali (2008) developed a new unnatural amino acid based on the solvatochromic fluorophore for probing protein-protein interactions. This research underscores the utility of derivatives of this compound in biochemical research, especially in elucidating the dynamics of protein interactions Loving & Imperiali, 2008.
Corrosion Inhibition
- Novel Quinoline Derivatives as Corrosion Inhibitors : Singh, Srivastava, & Quraishi (2016) investigated the corrosion inhibition properties of quinoline derivatives, related to this compound, for protecting mild steel in acidic media. This study highlights the application of these compounds in materials science, particularly in corrosion protection Singh et al., 2016.
Propiedades
IUPAC Name |
4-amino-3,3-dimethylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2,5-8)3-4-7/h3,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCIPDZAMBNKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659873.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2659875.png)

![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2659882.png)
![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2659883.png)


![1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2659887.png)
![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659890.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B2659892.png)